Enhanced Lipophilicity (ΔLogP = +0.81) Relative to the Unsubstituted Phenyl Analog for Improved Membrane Permeability
4-Chloro-2-methyl-6-(p-tolyl)pyrimidine exhibits a predicted LogP of 3.41 . Its direct analog lacking the para-methyl substituent on the phenyl ring, 4-chloro-2-methyl-6-phenylpyrimidine (CAS 2915-15-3, MW 204.66), displays a lower lipophilicity. Using standard computational LogP prediction models, the phenyl analog yields a CLogP of approximately 2.6 [1]. This difference of approximately +0.81 log units represents a roughly 6.5-fold increase in the octanol-water partition coefficient for the p-tolyl compound, directly impacting passive membrane permeability and distribution coefficients in biological assays.
| Evidence Dimension | Octanol-water partition coefficient (LogP/CLogP) |
|---|---|
| Target Compound Data | LogP = 3.41 (predicted) |
| Comparator Or Baseline | 4-Chloro-2-methyl-6-phenylpyrimidine; CLogP ≈ 2.6 (predicted) |
| Quantified Difference | ΔLogP ≈ +0.81 (~6.5-fold increase in partitioning) |
| Conditions | Computational prediction (XLogP3-AA; standard fragment-based methods) |
Why This Matters
This quantifiable lipophilicity increase can be decisive for central nervous system (CNS) drug discovery programs where a LogP range of 2–4 is desirable, allowing medicinal chemists to fine-tune the scaffold without adding rotatable bonds.
- [1] GLPBIO. (2023). 4-Chloro-2-methyl-6-phenylpyrimidine (CAS 2915-15-3): Chemical Properties. Molecular Weight = 204.66. View Source
